molecular formula C18H18F3NOS2 B2891201 1-(7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)-2-(3-(trifluoromethyl)phenyl)ethanone CAS No. 1706225-17-3

1-(7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)-2-(3-(trifluoromethyl)phenyl)ethanone

Cat. No.: B2891201
CAS No.: 1706225-17-3
M. Wt: 385.46
InChI Key: BVPTVNOYSACGMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)-2-(3-(trifluoromethyl)phenyl)ethanone is a complex organic compound that features a unique combination of thiophene, thiazepane, and trifluoromethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)-2-(3-(trifluoromethyl)phenyl)ethanone typically involves multiple steps, starting with the preparation of the thiophene and thiazepane intermediates. One common method involves the use of metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling reaction, to form the thiophene ring . The thiazepane ring can be synthesized through a series of cyclization reactions involving sulfur and nitrogen-containing precursors .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

1-(7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)-2-(3-(trifluoromethyl)phenyl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)-2-(3-(trifluoromethyl)phenyl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)-2-(3-(trifluoromethyl)phenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene and thiazepane rings can interact with active sites through hydrogen bonding or hydrophobic interactions, while the trifluoromethyl group can enhance the compound’s binding affinity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)-2-(3-(trifluoromethyl)phenyl)ethanone is unique due to the presence of both the thiazepane ring and the trifluoromethyl group, which can enhance its biological activity and stability compared to similar compounds .

Properties

IUPAC Name

1-(7-thiophen-2-yl-1,4-thiazepan-4-yl)-2-[3-(trifluoromethyl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3NOS2/c19-18(20,21)14-4-1-3-13(11-14)12-17(23)22-7-6-16(25-10-8-22)15-5-2-9-24-15/h1-5,9,11,16H,6-8,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVPTVNOYSACGMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CS2)C(=O)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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